

An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline

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Compound of Interest

Compound Name: 4-Chloro-6-iodoquinazoline

Cat. No.: B131391

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For researchers, scientists, and professionals in drug development, **4-chloro-6-iodoquinazoline** is a crucial intermediate compound. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and significant role in the synthesis of targeted cancer therapies.

Nomenclature

- IUPAC Name: **4-chloro-6-iodoquinazoline**^[1]
- Synonyms: 6-Iodo-4-chloroquinazoline, QUINAZOLINE, 4-CHLORO-6-iodo-^[1]^[2]

Chemical and Physical Properties

4-Chloro-6-iodoquinazoline is a solid that appears light brown to dark gray at room temperature.^[3]^[4] It is recognized as a key intermediate in the synthesis of various biologically active compounds, most notably Lapatinib, a tyrosine kinase inhibitor.^[3]^[4]^[5] The compound's structure, which includes both chlorine and iodine atoms on the quinazoline ring, gives it specific reactivity that is valuable in multi-step organic synthesis.

Property	Value	Source
CAS Number	98556-31-1	[1][4][5]
Molecular Formula	C ₈ H ₄ ClIN ₂	[1][4][6]
Molecular Weight	290.49 g/mol	[1][4][6]
Melting Point	175.0 to 179.0 °C	[4][6]
Boiling Point (Predicted)	363.2±22.0 °C	[4]
Density (Predicted)	2.017±0.06 g/cm ³	[4]
Solubility	Chloroform (Slightly), Methanol (Slightly, Heated)	[4]
Appearance	Light Brown to Dark Grey Solid	[3][4]

Experimental Protocols: Synthesis of 4-Chloro-6-iodoquinazoline

Multiple methods for the synthesis of **4-chloro-6-iodoquinazoline** have been documented. Below are two detailed protocols.

Method 1: Synthesis using Thionyl Chloride[3]

- Slowly add dimethylformamide (DMF) (0.5 mL) to a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL).
- Immediately heat the mixture to reflux and continue heating for 4.5 hours.
- Cool the reaction mixture to room temperature.
- Evaporate the mixture to dryness under reduced pressure.
- Dissolve the residue in dichloromethane (DCM) (20 mL) and add toluene (50 mL).
- Evaporate the mixture to dryness under reduced pressure and repeat this step to remove residual thionyl chloride.

- The resulting product is **4-chloro-6-iodoquinazoline** as a brown solid (5.2 g, 99% yield).

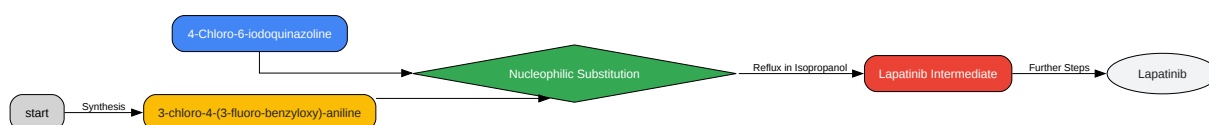
Method 2: Synthesis using Oxalyl Chloride[3][4][5]

- Under a nitrogen atmosphere, cool a stirred solution of 1,2-dichloroethane (DCE) (10 ml) in an ice-water bath.
- Add anhydrous dimethylformamide (DMF) (3.20 ml) to the solution.
- Slowly add a solution of oxalyl chloride (5.2 ml, 60 mmol) in DCE (25 ml) dropwise. A white precipitate will form.
- After the addition is complete, remove the ice-water bath and stir the reaction mixture at room temperature for 5 minutes.
- Add 6-iodo-4(H)-quinazolinone (5.0 g, 18 mmol) in batches under a nitrogen flow.
- Immediately heat the mixture to reflux and maintain for 4.5 hours.
- Cool the reaction to room temperature.
- Pour the reaction mixture into an excess of an ice-water mixture (approximately 300 ml).
- Extract the aqueous layer with dichloromethane (DCM) (approximately 500 ml), followed by two additional extractions with DCM (50 ml each).
- Combine all organic extracts, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- This yields 5.2 g (99% yield) of **4-chloro-6-iodoquinazoline** as a brown solid.[4][5]

Role in Drug Synthesis: Lapatinib

4-Chloro-6-iodoquinazoline is a critical intermediate in the synthesis of Lapatinib, an epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor used in cancer therapy.[3] The chlorine atom at the 4-position can be displaced by nucleophilic reagents, such as organic amines, while the iodine atom at the 6-position can participate in coupling reactions.[3]

The synthesis of Lapatinib involves the reaction of **4-chloro-6-iodoquinazoline** with another compound, where the amino group of the nucleophile displaces the chlorine atom on the quinazoline ring.[7]



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Caption: Workflow for the synthesis of a Lapatinib intermediate.

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